

Spectroscopic data of Ethyl 2-(phenylazo)acetoacetate (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-(phenylazo)acetoacetate

Cat. No.: B1265565

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An In-depth Technical Guide on the Spectroscopic Data of **Ethyl 2-(phenylazo)acetoacetate**

Introduction

Ethyl 2-(phenylazo)acetoacetate is an organic compound with significant applications in chemical synthesis, particularly as a precursor for heterocyclic compounds and as a ligand in coordination chemistry. Its molecular structure, characterized by the presence of an azo group coupled to an acetoacetate moiety, gives rise to interesting spectroscopic properties. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of **Ethyl 2-(phenylazo)acetoacetate**, intended for researchers, scientists, and professionals in drug development.

A crucial aspect of **Ethyl 2-(phenylazo)acetoacetate**'s chemistry is its existence in a tautomeric equilibrium between the keto-azo and the more stable keto-hydrazone forms. This equilibrium can be influenced by the solvent and the electronic nature of substituents, and it significantly impacts the observed spectroscopic data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **Ethyl 2-(phenylazo)acetoacetate**, both ^1H and ^{13}C NMR provide key insights into its molecular framework. The data presented here are predicted based on the analysis of similar structures

and general principles of NMR spectroscopy, as specific experimental data for the target molecule is not readily available in the public domain.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Ethyl 2-(phenylazo)acetoacetate** is expected to show distinct signals for the protons of the ethyl group, the methyl group of the acetoacetate portion, and the phenyl ring.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Notes
CH ₃ (Ethyl)	~1.3	Triplet	Coupled to the CH ₂ group.
CH ₂ (Ethyl)	~4.2	Quartet	Coupled to the CH ₃ group.
CH ₃ (Aceto)	~2.5	Singlet	
CH (Phenyl)	~7.2-7.8	Multiplet	The exact pattern depends on the electronic environment influenced by the azo group.
NH (Hydrazone)	~12-15	Broad Singlet	This peak is characteristic of the keto-hydrazone tautomer and may be broad due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
CH ₃ (Ethyl)	~14
CH ₂ (Ethyl)	~61
CH ₃ (Aceto)	~25
C=O (Ester)	~165
C=O (Ketone)	~195
C-N	~140
C (Phenyl)	~120-150

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Ethyl 2-(phenylazo)acetoacetate** is expected to show characteristic absorption bands for its key functional groups.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H (Hydrazone)	Stretching	3100-3300 (broad)
C-H (Aromatic)	Stretching	3000-3100
C-H (Aliphatic)	Stretching	2850-3000
C=O (Ester)	Stretching	~1735
C=O (Ketone)	Stretching	~1680
C=N/N=N	Stretching	1550-1650
C=C (Aromatic)	Stretching	1450-1600
C-O (Ester)	Stretching	1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Azo compounds are known for their chromophoric nature. The UV-Vis spectrum of **Ethyl 2-(phenylazo)acetoacetate** is expected to display absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions. The position and intensity of these bands are sensitive to solvent polarity.

Transition	Expected λ_{max} (nm)	Notes
$\pi \rightarrow \pi$	~250-300	High intensity, associated with the conjugated system.
$n \rightarrow \pi$	~350-450	Lower intensity, involving non-bonding electrons of the nitrogen atoms.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of the sample for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the tube and ensure the solution is homogeneous.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the IR spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

UV-Vis Spectroscopy

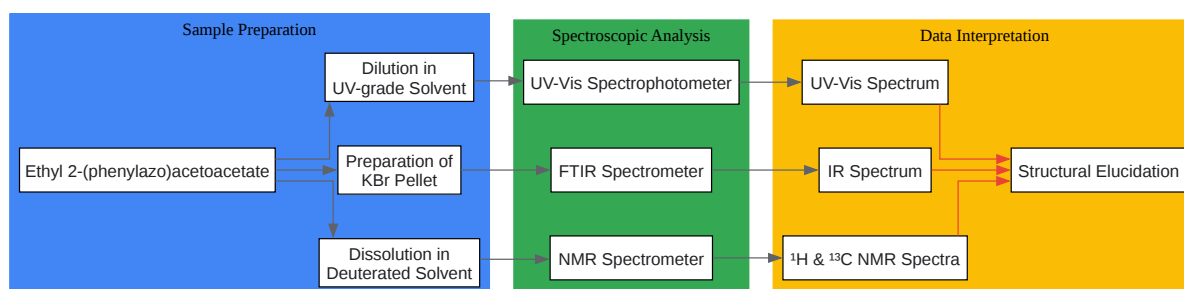
Sample Preparation:

- Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
- Dilute the stock solution to obtain a concentration that gives an absorbance reading in the range of 0.1-1.0.

Data Acquisition:

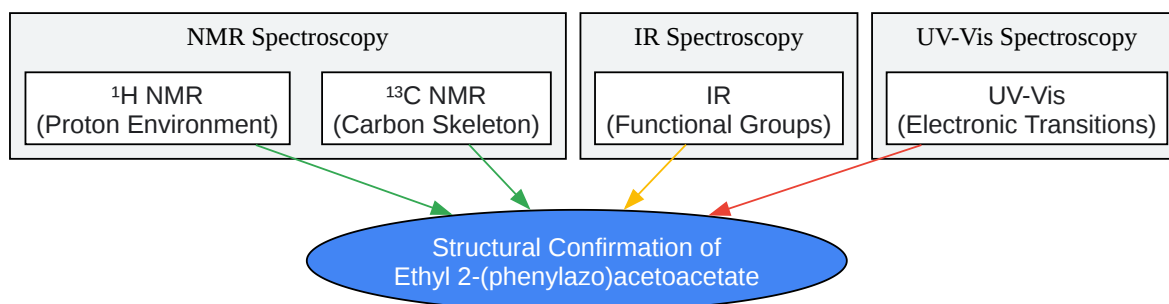
- Fill a quartz cuvette with the solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Replace the blank with the cuvette containing the sample solution.
- Scan the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

Visualizations



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Caption: Workflow for the spectroscopic analysis of **Ethyl 2-(phenylazo)acetoacetate**.



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Caption: Integration of spectroscopic data for structural confirmation.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com